molecular formula C14H18FNO2 B13498329 (3R,4R)-Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate

(3R,4R)-Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate

Cat. No.: B13498329
M. Wt: 251.30 g/mol
InChI Key: WREXSUFDKADVNS-YPMHNXCESA-N
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Description

(3R,4R)-Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate is a stereochemically defined piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the nitrogen, a fluorine substituent at the C3 position, and a methyl group at the C4 position. Its molecular formula is C₁₄H₁₈FNO₂ (inferred from analogs in and ). This compound is of significant interest in medicinal chemistry as a chiral building block, particularly for synthesizing bioactive molecules like Tofacitinib citrate, where stereochemistry is critical for activity . The (3R,4R) configuration ensures precise spatial orientation, which is essential for interactions with biological targets.

Properties

Molecular Formula

C14H18FNO2

Molecular Weight

251.30 g/mol

IUPAC Name

benzyl (3R,4R)-3-fluoro-4-methylpiperidine-1-carboxylate

InChI

InChI=1S/C14H18FNO2/c1-11-7-8-16(9-13(11)15)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/t11-,13+/m1/s1

InChI Key

WREXSUFDKADVNS-YPMHNXCESA-N

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1F)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1CCN(CC1F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Methodology Overview:

  • Chiral resolution using chiral alcohols such as (R)- or (S)-1-phenylethanol under conditions involving triphenylphosphine and diethyl azodicarboxylate (DEAD) at temperatures ranging from -20°C to 90°C.
  • The racemic 3-fluoropiperidine-4-carboxylic acid or its derivatives are reacted with these chiral auxiliaries, forming diastereomeric complexes that can be separated via chromatography or crystallization.

Research Data:

  • The process yields enantiomerically enriched compounds with enantiomeric excesses (ee) exceeding 95%, as demonstrated in recent patent examples.
  • Example: In one patent, the resolution of a racemic compound resulted in a product with >95% ee, with yields around 92-93%.

Advantages:

  • High stereoselectivity.
  • Compatibility with various functional groups.
  • Scalable for industrial production.

Asymmetric Synthesis via Chiral Catalysts

Recent advances focus on asymmetric catalysis to synthesize the (3R,4R) enantiomer directly, bypassing the need for resolution.

Key Techniques:

  • Use of chiral phosphine ligands or chiral organocatalysts during key steps such as cyclization or fluorination.
  • Asymmetric hydrogenation of precursor compounds to induce stereochemistry at the 3- and 4-positions of the piperidine ring.

Research Data:

  • These methods have achieved enantiomeric excesses comparable to resolution techniques, with some processes reaching >98% ee.
  • Catalytic systems often involve transition metals like palladium or rhodium complexed with chiral ligands.

Limitations:

  • Requires optimization for each specific substrate.
  • Higher cost of chiral catalysts.

Synthesis of the Core Piperidine Ring

The core piperidine ring is typically constructed via multistep synthesis involving:

Data Table 1: Typical Reaction Conditions for Fluorination

Step Reagent Solvent Temperature Yield Reference
Fluorination DAST or Selectfluor Dichloromethane -20°C to 25°C 70-85% ,
Ring formation Cyclization via nucleophilic substitution Ethanol or acetonitrile Reflux 65-80% ,

Protection and Deprotection Strategies

  • Benzyl protection of the nitrogen atom is common to prevent side reactions during fluorination and subsequent steps.
  • Carboxylate protection as carbamates or esters (e.g., benzyl carbamate) facilitates selective transformations.
  • Deprotection often involves catalytic hydrogenation or acid hydrolysis, yielding the free amine or acid as needed.

Research Data:

  • Benzyl groups are removed via catalytic hydrogenation using Pd/C under hydrogen atmosphere, typically achieving >95% deprotection efficiency within 12 hours.

Preparation of the Benzyl and Fluoro Substituents

  • Benzylation of nitrogen is achieved via nucleophilic substitution with benzyl halides in the presence of bases like sodium hydride or potassium carbonate.
  • Introduction of fluorine at the 3-position is performed after ring construction, using electrophilic fluorinating agents such as DAST or Selectfluor under controlled low-temperature conditions to ensure regioselectivity and stereoselectivity.

Summary of Key Preparation Routes

Route Description Advantages References
Resolution-based Chiral resolution of racemic intermediates High stereoselectivity, well-established ,
Asymmetric catalysis Direct enantioselective synthesis using chiral catalysts Efficient, scalable ,
Stepwise synthesis Sequential formation of ring, fluorination, and protection/deprotection Modular, adaptable ,

Chemical Reactions Analysis

Types of Reactions

rac-Benzyl (3R,4R)-3-fluoro-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The fluoro and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, such as amines or ethers.

Scientific Research Applications

rac-Benzyl (3R,4R)-3-fluoro-4-methylpiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers investigate its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of rac-benzyl (3R,4R)-3-fluoro-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl (3R,4R)-3-fluoro-4-({[(tert-butoxy)carbonyl]amino})piperidine-1-carboxylate

  • Structure: Differs by replacing the C4 methyl group with a tert-butoxycarbonyl (Boc)-protected amino group.
  • Molecular Formula : C₁₈H₂₅FN₂O₄ .
  • Key Properties :
    • Density: 1.2 g/cm³
    • Boiling Point: 478.7°C
    • LogP: 3.01 (indicative of moderate lipophilicity).
  • This substitution may affect pharmacokinetics in drug development .

Benzyl 4,4-difluoropiperidine-1-carboxylate (CAS 1226495-16-4)

  • Structure : Piperidine core with two fluorine atoms at C4 (vs. one fluorine and one methyl in the target).
  • Molecular Formula: C₁₃H₁₅F₂NO₂ .
  • Similarity score: 0.92 (high structural overlap) .

(3R,4R)-Benzyl 3,4-difluoropyrrolidine-1-carboxylate (CAS 790658-58-1)

  • Structure : Pyrrolidine (5-membered ring) with difluoro substituents at C3 and C3.
  • Molecular Formula: C₁₂H₁₃F₂NO₂ .
  • The difluoro substitution may enhance lipophilicity (logP ~2.5–3.0) but reduce hydrogen-bond acceptor capacity compared to the target’s mono-fluoro/methyl combination .

Benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS 1554141-63-7)

  • Structure : Hydroxyl group at C4 instead of methyl.
  • Molecular Formula: C₁₃H₁₆FNO₃ (estimated).
  • Hydrogen-bonding capability at C4 could influence target binding in biological systems .

Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate (CAS 952444-02-9)

  • Structure: Pyrrolidine with amino (NH₂) and fluoro substituents.
  • Molecular Formula : C₁₂H₁₅FN₂O₂ .
  • Implications: The amino group provides a site for further functionalization (e.g., acylations), but its basicity may alter pH-dependent solubility. The trans-configuration (3R,4R) mirrors the target’s stereochemistry, making it a valuable analog for structure-activity studies .

Comparative Data Table

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties Notes
Target Compound 3-F, 4-CH₃ C₁₄H₁₈FNO₂ 263.30 High stereochemical precision Intermediate for Tofacitinib
Benzyl (3R,4R)-3-fluoro-4-(Boc-amino)piperidine-1-carboxylate 3-F, 4-NHBoc C₁₈H₂₅FN₂O₄ 352.40 LogP=3.01, bp=478.7°C Enhanced H-bonding
Benzyl 4,4-difluoropiperidine-1-carboxylate 4,4-F₂ C₁₃H₁₅F₂NO₂ 271.27 Similarity=0.92 Higher metabolic stability
(3R,4R)-Benzyl 3,4-difluoropyrrolidine-1-carboxylate 3,4-F₂ (pyrrolidine) C₁₂H₁₃F₂NO₂ 257.24 Ring strain effects Lower MW, higher F content
Benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate 3-F, 4-OH C₁₃H₁₆FNO₃ 265.28 Polar, H-bond donor Altered solubility profile

Biological Activity

(3R,4R)-Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate is a synthetic compound belonging to the piperidine class, notable for its potential biological activities. The unique structural features of this compound, including the presence of a fluorine atom and a benzyl group, suggest various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The molecular formula of (3R,4R)-Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate is C14H18FNO2C_{14}H_{18}FNO_2 with a molecular weight of 267.3 g/mol. The compound features a piperidine ring substituted at the 3-position with a fluorine atom and at the 4-position with a methyl group and a benzyl ester moiety.

Biological Activity Overview

Research indicates that (3R,4R)-Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate exhibits various biological activities, particularly in pharmacology and biochemistry. Its potential applications include:

  • Antiviral and Antimicrobial Properties : Preliminary studies suggest that this compound may possess antiviral and antimicrobial activities, possibly through interactions with specific enzymes or receptors due to its unique functional groups.
  • Cancer Therapy : The compound has shown promise in cancer research, particularly in enhancing cytotoxicity against certain cancer cell lines. For instance, its structural analogs have demonstrated better cytotoxic effects compared to traditional chemotherapeutic agents like bleomycin .
  • Cholinesterase Inhibition : Similar piperidine derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease therapy .

The mechanism of action for (3R,4R)-Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate likely involves its interaction with specific molecular targets. The fluorine atom and hydroxyl group enhance binding affinities to active sites on enzymes or receptors. This interaction can modulate biological pathways, potentially leading to therapeutic effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. SAR studies have indicated that modifications to the piperidine ring can significantly impact the binding potency and selectivity towards various receptors. For example, introducing different substituents can enhance the activity from micromolar to low nanomolar ranges .

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of (3R,4R)-Benzyl 3-fluoro-4-methylpiperidine exhibited significant cytotoxicity in FaDu hypopharyngeal tumor cells. The mechanism involved apoptosis induction through enhanced interactions with cellular targets .
  • Cholinesterase Inhibition : Research on related piperidine compounds highlighted their dual inhibition capabilities against AChE and BuChE, suggesting potential for treating cognitive disorders .

Data Table: Biological Activities of (3R,4R)-Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate

Activity Description Reference
AntiviralPotential antiviral properties through enzyme interaction
AntimicrobialExhibits antimicrobial activity against various pathogens
AnticancerInduces apoptosis in cancer cell lines; superior cytotoxicity compared to bleomycin
Cholinesterase InhibitionInhibits AChE and BuChE; potential application in Alzheimer's disease

Q & A

Basic Research Questions

Q. What are the key synthetic methods and characterization techniques for (3R,4R)-Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate?

  • Synthesis : Multi-step reactions involving nucleophilic substitution or reduction, with solvents like dichloromethane (DCM) or tetrahydrofuran (THF) and bases such as triethylamine. Stereochemical control is critical, requiring chiral catalysts or resolution techniques .
  • Characterization :

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) confirms stereochemistry and fluorine incorporation .
  • HPLC monitors purity and enantiomeric excess (>98% typical for pharmaceutical intermediates) .
  • Mass spectrometry validates molecular weight (252.28 g/mol) and fragmentation patterns .

Q. How does the fluorine substituent influence the compound’s reactivity and biological activity?

  • Electronic Effects : Fluorine’s electronegativity increases the electrophilicity of adjacent carbons, enhancing reactivity in SN2 reactions .
  • Bioactivity : Fluorine improves metabolic stability and membrane permeability. Preliminary studies suggest selective binding to muscarinic acetylcholine receptors, with IC₅₀ values ~10 µM in receptor assays .

Q. What preliminary biological activities have been reported for this compound?

  • Acts as a ligand for G-protein-coupled receptors (GPCRs), modulating neurotransmitter release in neuronal models. In vitro assays show 40-60% inhibition of acetylcholinesterase at 50 µM .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability and enantiomeric purity?

  • Continuous Flow Reactors : Improve yield (from 65% to >85%) and reduce reaction times by controlling exothermic intermediates .
  • Chiral Resolution : Use of (R)-BINAP ligands or enzymatic resolution to achieve >99% enantiomeric excess .
  • Solvent Optimization : Replace DCM with cyclopentyl methyl ether (CPME) for greener synthesis without compromising yield .

Q. How do structural analogs with halogen substitutions (Cl, Br) compare in reactivity and bioactivity?

  • Reactivity : Chlorine analogs exhibit slower SN2 kinetics (t₁/₂ = 2h vs. 30min for F-substituted) due to reduced leaving-group ability .
  • Bioactivity : Fluorine analogs show 3-fold higher receptor affinity than chlorine derivatives (Kd = 120 nM vs. 360 nM) in binding assays .

Analog Halogen Receptor Affinity (Kd) LogP
(3R,4R)-Benzyl 3-Fluoro-4-methylpiperidineF120 nM2.1
(3R,4R)-Benzyl 3-Chloro-4-methylpiperidineCl360 nM2.8

Q. How should researchers address gaps in toxicological data during experimental design?

  • In Silico Screening : Predict acute toxicity using QSAR models (e.g., ProTox-II), which estimate LD₅₀ > 500 mg/kg in rodents .
  • In Vitro Assays : Prioritize Ames tests for mutagenicity and hepatocyte viability assays (IC₅₀ > 100 µM indicates low cytotoxicity) .

Q. What stability challenges arise during storage and handling?

  • Hydrolysis Risk : The benzyl ester group is prone to hydrolysis in aqueous buffers (pH > 8). Store at 2–8°C under argon with desiccants .
  • Light Sensitivity : Degrades by 15% over 30 days under UV light; use amber vials for long-term storage .

Q. How can contradictory data on receptor binding be resolved?

  • Assay Standardization : Control for buffer pH (7.4 vs. 7.0 shifts Kd by 20%) and temperature (25°C vs. 37°C) .
  • Orthogonal Validation : Confirm binding via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to rule out false positives in fluorescence-based assays .

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